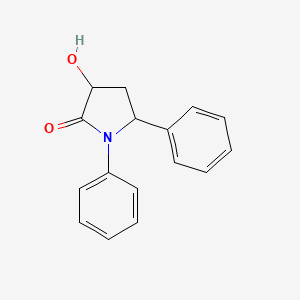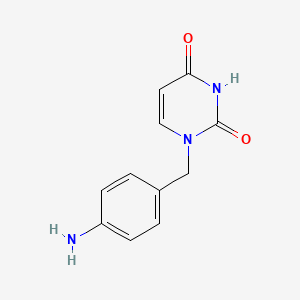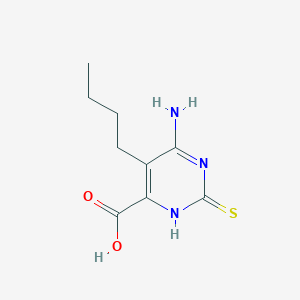![molecular formula C23H20N4O4 B14006274 1-(2,4-Dinitrophenyl)-2-[(4-methylphenyl)(2-phenylcyclopropyl)methylidene]hydrazine CAS No. 14533-16-5](/img/structure/B14006274.png)
1-(2,4-Dinitrophenyl)-2-[(4-methylphenyl)(2-phenylcyclopropyl)methylidene]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[(4-methylphenyl)-(2-phenylcyclopropyl)methylidene]amino]-2,4-dinitro-aniline is a complex organic compound with a molecular formula of C23H20N4O4 and a molecular weight of 416.429 g/mol This compound is characterized by its intricate structure, which includes a cyclopropyl group, a dinitroaniline moiety, and a Schiff base linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(4-methylphenyl)-(2-phenylcyclopropyl)methylidene]amino]-2,4-dinitro-aniline typically involves multiple steps, starting with the preparation of the cyclopropyl and aniline derivatives. The key steps include:
Formation of the Cyclopropyl Derivative: This involves the reaction of phenylmagnesium bromide with cyclopropylcarboxaldehyde to form the 2-phenylcyclopropylmethanol.
Synthesis of the Schiff Base: The 2-phenylcyclopropylmethanol is then reacted with 4-methylbenzaldehyde in the presence of an acid catalyst to form the Schiff base, N-[[(4-methylphenyl)-(2-phenylcyclopropyl)methylidene]amino].
Nitration of Aniline: The final step involves the nitration of aniline to form 2,4-dinitroaniline, which is then coupled with the Schiff base under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[[(4-methylphenyl)-(2-phenylcyclopropyl)methylidene]amino]-2,4-dinitro-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in diamino derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted aromatic compounds.
Applications De Recherche Scientifique
N-[[(4-methylphenyl)-(2-phenylcyclopropyl)methylidene]amino]-2,4-dinitro-aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mécanisme D'action
The mechanism of action of N-[[(4-methylphenyl)-(2-phenylcyclopropyl)methylidene]amino]-2,4-dinitro-aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[[(4-methylphenyl)-(2-phenylcyclopropyl)methylidene]amino]-2,4-dinitro-aniline: shares similarities with other dinitroaniline derivatives, such as:
Uniqueness
The uniqueness of N-[[(4-methylphenyl)-(2-phenylcyclopropyl)methylidene]amino]-2,4-dinitro-aniline lies in its combination of a cyclopropyl group, Schiff base linkage, and dinitroaniline moiety, which confer distinct chemical and biological properties not found in simpler analogs .
Propriétés
Numéro CAS |
14533-16-5 |
|---|---|
Formule moléculaire |
C23H20N4O4 |
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
N-[[(4-methylphenyl)-(2-phenylcyclopropyl)methylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C23H20N4O4/c1-15-7-9-17(10-8-15)23(20-14-19(20)16-5-3-2-4-6-16)25-24-21-12-11-18(26(28)29)13-22(21)27(30)31/h2-13,19-20,24H,14H2,1H3 |
Clé InChI |
YFFKSUCNYRZQGE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3CC3C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


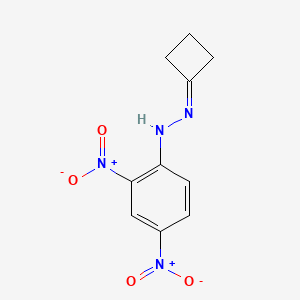
![(NZ)-N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14006205.png)
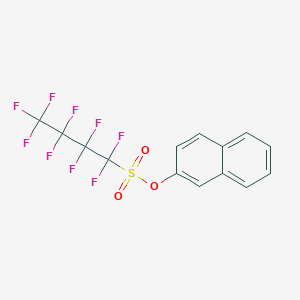
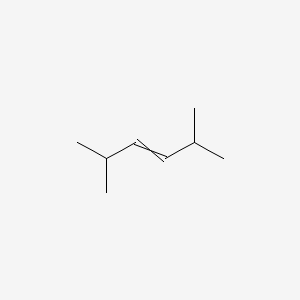

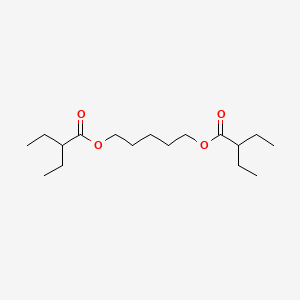
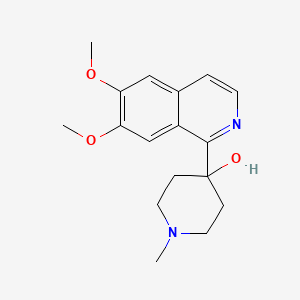
![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)
